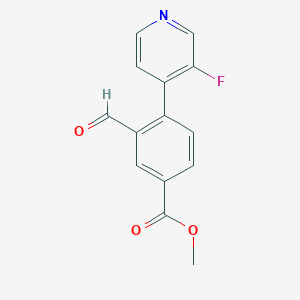

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate

描述

属性

分子式 |

C14H10FNO3 |

|---|---|

分子量 |

259.23 g/mol |

IUPAC 名称 |

methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate |

InChI |

InChI=1S/C14H10FNO3/c1-19-14(18)9-2-3-11(10(6-9)8-17)12-4-5-16-7-13(12)15/h2-8H,1H3 |

InChI 键 |

GOYCVHZIINIKRP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate typically involves the following steps:

Formation of the Pyridine Ring:

Introduction of the Formyl Group: The formyl group is introduced through a formylation reaction, which can be carried out using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .

化学反应分析

Types of Reactions

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate undergoes various chemical reactions, including:

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 4-(3-fluoropyridin-4-yl)-3-carboxybenzoate.

Reduction: 4-(3-fluoropyridin-4-yl)-3-hydroxymethylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate has several scientific research applications:

作用机制

The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the benzoate core significantly alters physicochemical properties. Key comparisons include:

Table 1: Comparison of Benzoate Derivatives

*Molecular weight calculated based on structural formula.

Key Observations :

- Formyl Position : Methyl 3-formylbenzoate has a lower melting point (48–55°C) than its 4-formyl isomer (60–63°C), likely due to differences in crystal packing influenced by substituent orientation.

- Fluoropyridine vs.

- Complexity and Reactivity : The presence of both fluorine and a formyl group in this compound may enhance electrophilicity at the formyl site, making it a versatile intermediate for nucleophilic additions or condensations.

Commercial and Research Relevance

- Commercial Availability : Methyl 3-/4-formylbenzoate are priced at ¥10,900–¥34,600 per gram (Kanto Reagents ), suggesting that the fluoropyridine-containing analog would command a premium due to its specialized synthesis.

- Research Gaps: No direct data on the target compound’s biological activity or solubility are available in the provided evidence. Further studies comparing its pharmacokinetic properties with ethyl-based analogs (e.g., I-6230 ) are warranted.

生物活性

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the fluoropyridine moiety is significant as it can influence the compound's interaction with biological targets.

- Molecular Formula : C13H10FNO3

- Molecular Weight : 245.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer cell proliferation and survival. Research has indicated that compounds with similar structures often interact with pathways such as:

- Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing cancer cell viability.

- Mechanistic Target of Rapamycin (mTOR) : mTOR is a central regulator of cell growth and metabolism. Inhibition can disrupt cancer cell proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound and related compounds:

-

Cell Line Studies :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.

- IC50 values for related compounds have been reported in the submicromolar range, suggesting potent anticancer effects. For example, a derivative exhibited an IC50 of 0.75 µM against MDA-MB-231 cells .

- Mechanistic Insights :

Comparative Studies

A comparative analysis with other known inhibitors like Geldanamycin (HSP90 inhibitor) and Rapamycin (mTOR inhibitor) suggests that this compound may provide a synergistic effect by targeting both pathways simultaneously. This dual inhibition could enhance therapeutic efficacy while potentially reducing resistance seen with single-target therapies .

Research Findings Summary Table

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.75 | Apoptosis induction via HSP90 inhibition |

| Study B | K562 | 0.12 | mTOR pathway disruption |

| Study C | RPMI-8226 | 0.46 | Dual inhibition of HSP90 and mTOR |

常见问题

Basic: What are the recommended synthetic routes for Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate, and what analytical methods validate its purity?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple a boronic acid derivative (e.g., 3-fluoropyridin-4-ylboronic acid) with a halogenated benzoate precursor (e.g., methyl 3-formyl-4-bromobenzoate). Key steps include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/H₂O solvent mixture at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted boronic acid or palladium residues .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles and distances, particularly the formyl group’s orientation relative to the pyridine ring. For example, analogous fluoropyridine derivatives show C=O bond lengths of ~1.21 Å and F-C-C angles of ~118° .

- Advanced NMR : ¹⁹F NMR confirms fluorine position (δ ≈ -110 ppm for meta-fluoropyridine). 2D NMR (HSQC, HMBC) correlates formyl proton (δ ~10.2 ppm) with adjacent aromatic carbons .

Basic: What stability considerations are critical during storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C due to the formyl group’s susceptibility to photooxidation.

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group.

- Toxicity Mitigation : Fluoropyridine moieties may release HF under acidic conditions; use PPE (gloves, fume hood) during handling .

Advanced: How can the reactivity of the formyl group be exploited for further derivatization?

Methodological Answer:

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to form imine-linked analogs. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate) .

- Reductive Amination : Use NaBH₃CN to stabilize intermediates; optimize pH (6–7) to avoid formyl group reduction .

- Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition with propargylamine derivatives for triazole-linked conjugates .

Advanced: What strategies address regioselectivity challenges in fluoropyridine substitution?

Methodological Answer:

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-deficient sites on the pyridine ring. Meta-fluorine substitution directs electrophilic attacks to the para position .

- Isotopic Labeling : Use ¹⁸F-labeled precursors to track substitution patterns via radio-TLC .

- Competitive Experiments : Compare yields of cross-coupling reactions with ortho/meta/para-substituted boronic acids to identify steric and electronic preferences .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- NMR Discrepancies : If experimental ¹H NMR shifts deviate >0.5 ppm from DFT-predicted values, check for solvent effects (e.g., DMSO vs. chloroform) or tautomerism (e.g., enol-keto forms of the formyl group) .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters for fluorine atoms, which often exhibit anisotropic displacement due to their electronegativity .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Prodrug Development : The formyl group serves as a prodrug motif, enabling in vivo conversion to carboxylic acids via esterases. Test hydrolysis rates in human plasma (pH 7.4, 37°C) .

- Targeted Drug Design : Fluoropyridine enhances blood-brain barrier penetration; assess logP values (e.g., ~2.8 via shake-flask method) and cytotoxicity in glioblastoma cell lines (IC₅₀ assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。